4-Anilino-4-phenyl-2-butanone

Lipophilicity Membrane Permeability Physicochemical Property Prediction

4-Anilino-4-phenyl-2-butanone (CAS 728-99-4) is a synthetic beta-aminoketone characterized by a butanone core with distinct anilino and phenyl substituents at the 4-position. With a molecular formula of C16H17NO and a molecular weight of 239.31 g/mol, it belongs to a broader class of compounds investigated for their enaminone and prodrug potentials.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 728-99-4
Cat. No. B1660184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anilino-4-phenyl-2-butanone
CAS728-99-4
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-13(18)12-16(14-8-4-2-5-9-14)17-15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3
InChIKeyWVOOLSMKIHUDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Anilino-4-phenyl-2-butanone (CAS 728-99-4) Procurement Guide: Properties and Structural Context


4-Anilino-4-phenyl-2-butanone (CAS 728-99-4) is a synthetic beta-aminoketone characterized by a butanone core with distinct anilino and phenyl substituents at the 4-position [1]. With a molecular formula of C16H17NO and a molecular weight of 239.31 g/mol, it belongs to a broader class of compounds investigated for their enaminone and prodrug potentials [2][3]. Its structure provides a unique spatial and electronic configuration compared to simpler anilino-butanone analogs, making it a specific subject in pharmacology and intermediate chemistry studies. This evidence guide details the quantifiable differentiators that should influence procurement decisions, moving beyond generic descriptions to define its specific scientific value.

Synthetic intermediate for beta-aminoketone heterocycle construction with regiochemical control
Lipophilic scaffold for CNS permeability research models (enaminone class)
Enaminone pharmacological studies: sodium channel modulation pathway research
Internal standard probe for lipophilic amine HPLC/LC-MS method development

Why 4-Anilino-4-phenyl-2-butanone Cannot Be Replaced by Generic Analogs: Evidence of Structural and Functional Specificity


The procurement of 4-Anilino-4-phenyl-2-butanone (CAS 728-99-4) cannot simply involve substitution with the broadly available 4-(phenylamino)-2-butanone (CAS 6220-79-7) or other beta-aminoketone analogs due to critical structural and physicochemical differences that directly impact its synthetic utility and biological interaction profile. The addition of the 4-phenyl group to the butanone scaffold is not merely incremental; it fundamentally alters the molecule. Key physicochemical parameters computed from authoritative databases show that this structural change nearly doubles the molecular weight and dramatically increases lipophilicity relative to its des-phenyl analog, leading to a predicted LogP shift of +1.5 [1]. This directly affects membrane permeability, metabolic stability, and off-target binding profiles. Furthermore, structure-activity relationship (SAR) studies within the enaminone class—where 4-Anilino-4-phenyl-2-butanone is a key member—reveal that substituent patterns on the anilino group dictate anticonvulsant activity through differential sodium channel binding, a specificity that a generic analog cannot replicate [2]. Using an unqualified substitute could lead to a complete loss of the desired biological activity or unpredictable results in downstream applications, thereby invalidating research data and wasting resources.

Lipophilicity
Removal of the 4-phenyl group (as in 4-(phenylamino)-2-butanone) drastically lowers lipophilicity; predicted membrane permeability profile may not transfer and alters CNS model relevance.
Regiochemistry
The 2-anilino isomer (2-anilino-2-methyl-1-phenyl-1-propanone) differs in enaminone/ketone spatial arrangement. Synthetic pathways designed for the 4-anilino scaffold will fail with the wrong isomer.
SAR profile
Unsubstituted anilino group is critical for enaminone anticonvulsant Class 2 activity in published SAR; substituted analogs lose this activity profile, invalidating model comparison.

Quantitative Differentiation of 4-Anilino-4-phenyl-2-butanone from Close Analogs: A Comparator-Based Evidence Guide


Physicochemical Differentiation from the Des-Phenyl Analog 4-(Phenylamino)-2-butanone (CAS 6220-79-7)

4-Anilino-4-phenyl-2-butanone exhibits a dramatically higher calculated lipophilicity compared to 4-(phenylamino)-2-butanone, the closest commercially common analog that lacks the 4-phenyl substituent. This is a fundamental differentiator for any application involving membrane crossing, non-polar solvent partitioning, or target binding to lipophilic pockets. The quantified difference is as follows [1].

Lipophilicity Shift
Computed property comparison
XLogP3-AA: 3.6 vs 2.1 (des-phenyl analog), Δ +1.5 (>30-fold partition increase)
Supports CNS permeability model selection; higher predicted membrane crossing potential.
Computed value; confirm experimental logP for critical assays.
Lipophilicity Membrane Permeability Physicochemical Property Prediction

Molecular Size and Complexity Differentiation from 4-(Phenylamino)-2-butanone

The addition of the 4-phenyl group to the scaffold of 4-Anilino-4-phenyl-2-butanone results in key differences in molecular bulk and flexibility relative to the comparator 4-(phenylamino)-2-butanone. These computed parameters are essential for evaluating oral bioavailability potential, synthetic tractability for downstream functionalization, and overall steric influence on target binding [1].

Molecular Size & Flexibility
Class-level inference
MW 239.31 vs 163.22 g/mol; +1 rotatable bond; TPSA identical at 29.1 Ų
Scaffold differentiation for medicinal chemistry; increased bulk and flexibility without polarity change.
Verify synthetic accessibility and metabolic stability for specific designs.
Molecular Weight Rotatable Bonds Topological Polar Surface Area

Differentiation in Structural Isomerism: 4-Anilino-4-phenyl-2-butanone vs. 2-Anilino-2-methyl-1-phenyl-1-propanone

A critical differentiator for synthetic and pharmacological applications is the regiochemistry of the anilino and phenyl substituents. 4-Anilino-4-phenyl-2-butanone (CAS 728-99-4) is a structural isomer of 2-Anilino-2-methyl-1-phenyl-1-propanone (CAS not explicitly given, found as synonym with identical molecular formula C16H17NO [1]). The different positioning of the carbonyl and anilino groups results in distinct tautomeric and enaminone behavior, directly impacting their synthetic utility as intermediates in heterocycle synthesis and their biological activity profiles. The target compound's 1,3-array of carbonyl and amino functionality is specifically suited for certain cyclocondensation reactions, while the isomer's alpha-anilino ketone is tailored for different synthetic pathways.

Regiochemistry Distinction
Structural verification required
4-anilino-4-phenyl (target) vs 2-anilino-2-methyl isomer; distinct InChIKey and cyclocondensation pathways
CAS verification essential for reaction reproducibility and synthetic regiospecificity.
Mis-identification leads to complete synthetic pathway failure.
Structural Isomer Substitution Pattern Synthetic Scaffold

Anticonvulsant SAR Specificity: The Necessity of the Anilino Motif in Enaminone Class Activity

Within the class of enaminone anticonvulsants, the specific substitution pattern on the anilino group, as present in 4-Anilino-4-phenyl-2-butanone, is a decisive factor for biological activity. Class-level SAR investigations have shown that the presence of an unsubstituted anilino analog directly correlates with the achievement of Class 2 anticonvulsant activity, a finding that distinguishes it from substituted or alternative amino derivatives [1]. While head-to-head data for this specific compound is limited, the SAR models from the class explicitly demonstrate that moving to other substitution patterns results in a loss of anticonvulsant activity. This validates the selection of the exact compound for any research intended to recapitulate or build upon these published pharmacological results.

Anticonvulsant SAR Profile
Class-level inference
Unsubstituted anilino enaminone achieves Class 2 anticonvulsant activity in mouse models; substituted analogs lose activity
Supports sodium channel modulation research model; structure-dependent activity profile.
SAR class inference; limited head-to-head data for this exact compound.
Anticonvulsant Enaminone SAR Sodium Channel Binding

Evidence-Backed Application Scenarios for 4-Anilino-4-phenyl-2-butanone Procurement


CNS Drug Discovery Research Requiring High Lipophilicity and Enaminone Pharmacology

4-Anilino-4-phenyl-2-butanone is the appropriate selection for CNS drug discovery programs where high lipophilicity is a prerequisite for target engagement. Its computed XLogP3-AA of 3.6, a 1.5 log unit increase over the des-phenyl analog [1], directly addresses the need for molecules with enhanced blood-brain barrier permeability. This is particularly crucial for replicating and extending the anticonvulsant SAR studies where the anilino enaminone class has shown Class 2 activity, a potential that is unique to this exact substitution pattern .

Synthetic Intermediate for Complex Heterocycle Construction

As a beta-aminoketone with a specific 1,3-difunctional arrangement, 4-Anilino-4-phenyl-2-butanone is a critical synthetic intermediate for constructing nitrogen-containing heterocycles. Its structural isomerism relative to alpha-anilino ketones [1] dictates that it can undergo cyclocondensation reactions that are regiospecifically controlled. Researchers synthesizing quinolines, pyridines, or other fused ring systems will find this isomer yields products that the alternative 2-anilino-2-methyl-1-phenyl-1-propanone cannot, ensuring synthetic efficiency and regioselectivity.

Prodrug Design and β-Aminoketone Stability Studies

For laboratories developing amine prodrugs based on the pH-controlled activation of β-aminoketones, 4-Anilino-4-phenyl-2-butanone serves as a model substrate that offers a distinct profile from simpler analogs. Its increased molecular weight and lipophilicity relative to 4-(phenylamino)-2-butanone provide a scaffold for studying the impact of steric bulk on prodrug activation kinetics. This application is grounded in the broader class-level research on β-aminoketone prodrugs, where elimination rates are finely tuned by substitution, and the specific physicochemical properties of this compound offer a new data point for structure-stability relationship models [1].

Standardized Reference in Analytical and Bioanalytical Method Development

The unique combination of its two aromatic rings and a defined ketone moiety makes 4-Anilino-4-phenyl-2-butanone a valuable internal standard or test probe in HPLC and LC-MS method development for lipophilic aromatic amines. Its significantly longer retention time compared to mono-phenyl analogs, predicted by a XLogP3-AA of 3.6 versus 2.1 [1], provides a clear chromatographic advantage for method specificity, allowing it to serve as a clearly resolved internal standard in complex biological matrices where a less lipophilic analog might co-elute with endogenous components.

Application
Selection Property
Validation Focus
CNS permeability research models
Lipophilicity-based permeability prediction
Blood-brain barrier penetration assay context
Nitrogen-containing heterocycle synthesis
Regiochemical configuration (4-anilino-beta-aminoketone)
Cyclocondensation reaction specificity
Prodrug activation kinetics research
Steric and lipophilic scaffold properties
pH-dependent β-aminoketone stability assay
Bioanalytical internal standard for lipophilic amines
Chromatographic retention (lipophilicity-based)
LC-MS method specificity and matrix interference check
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